Cerulenin

Description

This compound is an antifungal agent whose activity interferes with or otherwise acts to prevent the formation of fatty acids and sterols. In fatty acid synthesis, reported to bind in equimolar ratio to b-keto-acyl-ACP synthase. In sterol synthesis, inhibits HMG-CoA synthetase activity. It is also shown to inhibit feeding and induce dramatic weight loss in mice. It is found naturally in the Cephalosporium caerulensfungus.

This compound has been reported in Cephalosporium caerulens and Euglena gracilis with data available.

This compound is an antifungal antibiotic that inhibits sterol and fatty acid biosynthesis. In fatty acid synthesis, reported to bind in equimolar ratio to b-keto-acyl-ACP synthase. In sterol synthesis, inhibits HMG-CoA synthetase activity. It is also shown to inhibit feeding and induce dramatic weight loss in mice. It is found naturally in the Cephalosporium caerulensfungus. [Wikipedia]

An epoxydodecadienamide isolated from several species, including ACREMONIUM, Acrocylindrum, and Helicoceras. It inhibits the biosynthesis of several lipids by interfering with enzyme function.

Propriétés

IUPAC Name |

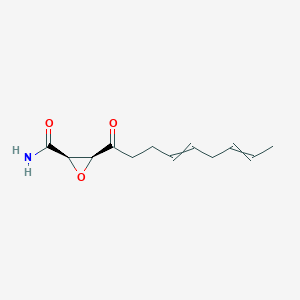

(2R,3S)-3-[(4E,7E)-nona-4,7-dienoyl]oxirane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-2-3-4-5-6-7-8-9(14)10-11(16-10)12(13)15/h2-3,5-6,10-11H,4,7-8H2,1H3,(H2,13,15)/b3-2+,6-5+/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEZIHKRYBHEFX-NQQPLRFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC=CCCC(=O)C1C(O1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C/C=C/CCC(=O)[C@@H]1[C@@H](O1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040995 | |

| Record name | Cerulenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Slightly soluble | |

| Record name | Cerulenin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01034 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

17397-89-6 | |

| Record name | (+)-Cerulenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17397-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cerulenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017397896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerulenin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01034 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cerulenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2R-[2α,3α(4E,7E)]]-3-(1-oxonona-4,7-dienyl)oxirane-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CERULENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF286Y830Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cerulenin: A Technical Guide to its Discovery, Origin, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerulenin, a potent antifungal antibiotic, has garnered significant attention in the scientific community for its specific inhibition of fatty acid and steroid biosynthesis.[1] First isolated from the fungus Cephalosporium caerulens, now recognized as Sarocladium oryzae, this compound has become an invaluable tool in biochemical and metabolic research.[2][3] This technical guide provides an in-depth overview of the discovery, origin, biosynthetic pathway, and mechanism of action of this compound, complete with experimental protocols and quantitative data to support researchers and drug development professionals.

Discovery and Origin

This compound was first discovered in the 1960s from extracts of the fungus Cephalosporium caerulens.[4] This fungus, an industrial strain, was identified as the producer of this novel antifungal agent.[1] Further taxonomic studies have since reclassified Cephalosporium caerulens as Sarocladium oryzae, a fungus known to be a pathogen of rice, causing sheath rot.[1][3] this compound is a secondary metabolite produced by the fungus and is secreted into the culture medium during fermentation.[2]

Biosynthesis of this compound

For many years, the biosynthetic pathway of this compound remained elusive. However, recent genomic studies have identified the polyketide biosynthetic gene cluster (cer) responsible for its synthesis in Sarocladium species. The pathway begins with a C12 polyketide precursor that undergoes a series of complex enzymatic modifications.[5]

Key enzymes and steps in the this compound biosynthetic pathway include:

-

Polyketide Synthase (PKS): A highly reducing PKS initiates the synthesis by producing a C12 polyketide precursor with both E and Z double bonds.

-

Epoxidation: A series of epoxidation reactions occur.

-

Double Bond Shifts and E/Z Isomerization: The polyketide intermediate undergoes shifts in its double bonds and isomerization.

-

Epoxide Reduction: A reduction of an epoxide group takes place.

-

Amidation: The amidotransferase CerD is responsible for the amidation step.

-

Final Oxidation and Reduction: The final steps involve a two-electron oxidation and an enone reduction catalyzed by the oxidase CerF and the reductase CerE, respectively, to yield the final this compound molecule.

The elucidation of this pathway opens avenues for the engineered biosynthesis of novel this compound analogs with potentially improved therapeutic properties.[5]

Mechanism of Action

This compound exerts its biological activity by irreversibly inhibiting fatty acid synthase (FAS), a key enzyme in the de novo biosynthesis of fatty acids.[6] Specifically, it targets the β-ketoacyl-acyl carrier protein (ACP) synthase (KAS) domain of FAS.[7] The mechanism of inhibition involves the covalent modification of a cysteine residue in the active site of the KAS domain.[8]

The structure of this compound, particularly its epoxide ring, is crucial for its inhibitory activity. The epoxide ring is susceptible to nucleophilic attack by the active site cysteine of the KAS enzyme, leading to the formation of a stable covalent bond.[8] This irreversible binding inactivates the enzyme, thereby blocking the condensation reaction of fatty acid synthesis, which is the elongation of the fatty acid chain.[6]

By inhibiting fatty acid synthesis, this compound disrupts the production of essential cellular components, including membrane phospholipids and signaling molecules. This disruption of lipid metabolism ultimately leads to the inhibition of cell growth and, in many cases, apoptosis.[6]

Quantitative Data

The inhibitory activity of this compound has been quantified against various cell lines and organisms. The half-maximal inhibitory concentration (IC50) is a common measure of its potency.

| Cell Line/Organism | IC50 Value (µg/mL) | Reference |

| U-87MG (Human Glioblastoma) | 5.55 | [9] |

| ZR-75-1 (Human Breast Cancer) | 0.5 | [10] |

| Candida albicans | 10 | [11] |

| Saccharomyces cerevisiae | Not specified, but potent inhibitor | [8] |

Production Yield of this compound:

The production of this compound from fungal fermentation can vary depending on the strain and culture conditions. One study reported a yield of 237 µg/mL from a crude extract of Sarocladium oryzae.[12]

Experimental Protocols

Isolation and Purification of this compound from Sarocladium oryzae Culture

This protocol is a representative method based on established techniques for the isolation of fungal secondary metabolites.

1. Fungal Culture and Fermentation:

- Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a pure culture of Sarocladium oryzae.

- Incubate the culture for 7-14 days at 25-28°C with shaking (150 rpm) to allow for sufficient growth and production of this compound.

2. Extraction of this compound:

- Separate the fungal mycelium from the culture broth by filtration or centrifugation.

- The culture filtrate, which contains the secreted this compound, is the starting material for extraction.

- Extract the culture filtrate with an equal volume of a water-immiscible organic solvent, such as ethyl acetate, three times.

- Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Chromatographic Purification:

- Thin-Layer Chromatography (TLC):

- Dissolve a small amount of the crude extract in a suitable solvent (e.g., methanol).

- Spot the dissolved extract onto a silica gel TLC plate.

- Develop the TLC plate in a solvent system (e.g., chloroform:methanol, 95:5 v/v).

- Visualize the spots under UV light or by staining with a suitable reagent (e.g., iodine vapor) to determine the retention factor (Rf) of this compound.

- Column Chromatography:

- Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

- Dissolve the crude extract in a minimal amount of the same solvent and load it onto the column.

- Elute the column with a gradient of increasing polarity, starting with the non-polar solvent and gradually adding a more polar solvent (e.g., ethyl acetate).

- Collect fractions and monitor them by TLC to identify the fractions containing this compound.

- Pool the pure fractions and evaporate the solvent to obtain purified this compound.

4. Purity Analysis:

- Assess the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase (e.g., acetonitrile:water gradient) and by spectroscopic methods such as NMR and Mass Spectrometry.

Biochemical Assay for FASN Inhibition (NADPH Oxidation Assay)

This assay measures the activity of fatty acid synthase by monitoring the oxidation of NADPH, a cofactor required for the fatty acid synthesis pathway.

1. Preparation of Cell Lysate:

- Culture cells of interest (e.g., cancer cell lines) to a suitable density.

- Harvest the cells and wash them with phosphate-buffered saline (PBS).

- Lyse the cells in a suitable buffer containing protease inhibitors to release the cellular proteins, including FASN.

- Centrifuge the lysate to remove cellular debris and collect the supernatant containing the FASN enzyme.

2. Assay Reaction:

- Prepare a reaction mixture containing:

- Potassium phosphate buffer (pH 6.5-7.0)

- Dithiothreitol (DTT)

- EDTA

- Acetyl-CoA

- Malonyl-CoA

- NADPH

- Add the cell lysate to the reaction mixture.

- To test the inhibitory effect of this compound, pre-incubate the cell lysate with varying concentrations of this compound before adding it to the reaction mixture.

3. Measurement of NADPH Oxidation:

- Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.

- Calculate the rate of NADPH oxidation, which is proportional to the FASN activity.

4. Data Analysis:

- Plot the FASN activity against the concentration of this compound.

- Determine the IC50 value of this compound by fitting the data to a dose-response curve.

Visualizations

Caption: Proposed biosynthetic pathway of this compound.

Caption: Experimental workflow for this compound isolation.

References

- 1. Morphological, Pathogenic and Toxigenic Variability in the Rice Sheath Rot Pathogen Sarocladium Oryzae [mdpi.com]

- 2. This compound, Cephalosporium caerulens [sigmaaldrich.com]

- 3. Molecular Characterization of a Fungus Producing Membrane Active Metabolite and Analysis of the Produced Secondary Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. De novo genome assembly and annotation of rice sheath rot fungus Sarocladium oryzae reveals genes involved in Helvolic acid and this compound biosynthesis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of fatty acid synthetases by the antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. Fatty acid synthase inhibitor this compound attenuates glioblastoma progression by reducing EMT and stemness phenotypes, inducing oxidative and ER stress response, and targeting PI3K/AKT/NF-κB axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. The inhibitory effect of this compound to yeasts is fungicidal - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Cerulenin: A Potent Dual Inhibitor of Fatty Acid and Sterol Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cerulenin, a mycotoxin produced by the fungus Cephalosporium caerulens, has garnered significant attention in the scientific community for its potent inhibitory effects on both fatty acid and sterol biosynthesis. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative inhibitory data, experimental protocols for its study, and its impact on key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in drug development exploring this compound as a tool for basic research and as a potential therapeutic agent.

Introduction

This compound is an epoxide-containing natural product that has been instrumental in elucidating the intricacies of lipid metabolism. Its primary mode of action involves the irreversible inhibition of fatty acid synthase (FAS), a key enzyme in the de novo synthesis of fatty acids. Additionally, this compound has been shown to inhibit 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) synthetase, a critical enzyme in the cholesterol biosynthesis pathway. This dual inhibitory activity makes this compound a powerful tool for studying the interplay between these two fundamental metabolic pathways and a compound of interest for its potential antifungal, antibacterial, and anticancer properties.

Mechanism of Action

Inhibition of Fatty Acid Synthase (FAS)

This compound's primary and most well-characterized mechanism of action is the irreversible inhibition of fatty acid synthase (FAS). Specifically, it targets the β-ketoacyl-acyl carrier protein (ACP) synthase (KAS) domain of FAS. The reactive epoxide ring of this compound forms a covalent bond with the active site cysteine residue of the KAS domain. This covalent modification permanently inactivates the enzyme, preventing the condensation reaction of malonyl-CoA with the growing acyl chain, thereby halting fatty acid elongation.

Inhibition of Sterol Biosynthesis

This compound also disrupts sterol biosynthesis by inhibiting HMG-CoA synthetase. This enzyme catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA, a key precursor for the synthesis of cholesterol and other isoprenoids. By inhibiting this early step in the mevalonate pathway, this compound effectively reduces the cellular pool of precursors required for sterol synthesis.

Quantitative Inhibitory Data

The inhibitory potency of this compound varies across different organisms and cell types. The following tables summarize key quantitative data, including half-maximal inhibitory concentrations (IC50) for enzyme activity and cell growth, and minimum inhibitory concentrations (MIC) for microbial growth.

| Target | Organism/Cell Line | IC50 Value | Reference |

| Fatty Acid Synthase | Human (ZR-75-1 cells) | 0.5 µg/mL | |

| Cell Viability | Human Glioblastoma (U-87MG) | 5.55 µg/mL (48h) | |

| Cell Viability | Human Retinoblastoma (Y79) | 3.54 µg/mL | |

| Fatty Acid Synthase | E. coli | 3 µM | |

| Fatty Acid Synthase | E. coli | 20 µM (FAS-II) |

Table 1: IC50 Values of this compound against Fatty Acid Synthase and Cancer Cell Lines

| Organism | MIC Value | Reference |

| Mycobacterium tuberculosis | 1.5 - 12.5 mg/L | |

| Candida albicans | 0.8 - 3.7 µg/mL | |

| Trichophyton rubrum | 3.1 - 6.2 µg/mL | |

| Aspergillus fumigatus | 12.5 - 50 µg/mL | |

| Bacillus subtilis | 12.5 µg/mL | |

| Escherichia coli | 12.5 µg/mL |

Table 2: Minimum Inhibitory Concentration (MIC) Values of this compound against Various Microorganisms

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

Fatty Acid Synthase (FAS) Activity Assay (Spectrophotometric)

This protocol is adapted from standard methods for measuring FAS activity by monitoring the oxidation of NADPH.

Materials:

-

Purified Fatty Acid Synthase

-

This compound solution (in DMSO or ethanol)

-

Potassium phosphate buffer (0.1 M, pH 7.0)

-

Dithiothreitol (DTT)

-

EDTA

-

Acetyl-CoA

-

Malonyl-CoA

-

NADPH

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare the Reaction Mixture: In a cuvette, prepare a reaction mixture containing potassium phosphate buffer, DTT, and EDTA.

-

Add Enzyme and Inhibitor: Add the purified FAS enzyme to the reaction mixture. For inhibitor studies, add the desired concentration of this compound and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the Reaction: Start the reaction by adding acetyl-CoA and NADPH.

-

Monitor NADPH Oxidation: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The rate of NADPH oxidation is proportional to the FAS activity.

-

Start FAS-specific reaction: After establishing a baseline, add malonyl-CoA to initiate the fatty acid synthesis-specific reaction and continue monitoring the absorbance at 340 nm.

-

Calculate Activity: The rate of the reaction can be calculated from the linear portion of the absorbance curve using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

Quantification of Cholesterol Biosynthesis Inhibition

This protocol outlines a method to quantify the inhibition of cholesterol synthesis in cultured cells using a fluorescent assay.

Materials:

-

Cultured cells (e.g., HepG2)

-

This compound solution

-

Cholesterol Quantification Assay Kit (commercially available)

-

Cell lysis buffer

-

Microplate reader with fluorescence capabilities

Procedure:

-

Cell Culture and Treatment: Plate cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with PBS and lyse them using the provided lysis buffer.

-

Cholesterol Quantification:

-

Prepare cholesterol standards according to the kit manufacturer's instructions.

-

Add the reaction mix from the kit, which typically contains cholesterol oxidase, cholesterol esterase, a probe, and a developer, to both the standards and the cell lysates.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

-

Measurement: Measure the fluorescence at the recommended excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

-

Data Analysis: Calculate the cholesterol concentration in the samples by comparing their fluorescence readings to the standard curve. The percentage inhibition can be determined by comparing the cholesterol levels in this compound-treated cells to untreated controls.

Impact on Cellular Signaling Pathways

This compound's disruption of lipid metabolism has significant downstream effects on various cellular signaling pathways, particularly those involved in cell growth, survival, and apoptosis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation and survival. Inhibition of FAS by this compound has been shown to suppress the phosphorylation and activation of Akt, a key kinase in this pathway. This leads to decreased downstream signaling through mTOR and can contribute to the induction of apoptosis in cancer cells.

Caption: this compound inhibits FAS, leading to downstream suppression of the PI3K/Akt/mTOR pathway.

p53-Mediated Apoptosis

The tumor suppressor protein p53 plays a critical role in inducing apoptosis in response to cellular stress. This compound treatment has been observed to induce apoptosis through a p53-dependent mechanism in some cancer cell lines. The accumulation of metabolic stress due to FAS inhibition can lead to the stabilization and activation of p53, which in turn transcriptionally activates pro-apoptotic genes like Bax and PUMA, ultimately leading to caspase activation and cell death.

Caption: this compound-induced metabolic stress can activate p53, triggering the intrinsic apoptotic pathway.

Potential Role of AMPK Signaling

AMP-activated protein kinase (AMPK) is a key energy sensor that is activated in response to low cellular energy levels. While direct activation of AMPK by this compound is not firmly established, the inhibition of anabolic pathways like fatty acid synthesis would be expected to alter the cellular AMP/ATP ratio, a primary activator of AMPK. Activated AMPK could then phosphorylate downstream targets to restore energy homeostasis, potentially influencing the cellular response to this compound. Further research is needed to fully elucidate the role of AMPK in the cellular effects of this compound.

Caption: this compound's inhibition of FAS may indirectly activate AMPK by altering the cellular energy state.

Conclusion

This compound remains a cornerstone tool for studying lipid metabolism due to its potent and specific inhibition of fatty acid synthase and its additional effects on sterol biosynthesis. Its ability to induce apoptosis in cancer cells and inhibit the growth of various microbes highlights its potential as a lead compound for drug development. This technical guide provides a foundational understanding of this compound's properties and methodologies for its investigation, aiming to facilitate further research into its complex biological activities and therapeutic applications.

An In-depth Technical Guide to the Biochemical Properties and Structure of Cerulenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerulenin, a mycotoxin produced by the fungus Cephalosporium caerulens, is a potent and irreversible inhibitor of fatty acid and steroid biosynthesis.[1][2] First identified for its antifungal properties, it has become an invaluable tool in biochemical research for elucidating the intricacies of lipid metabolism.[1][2] Its specific mechanism of action, targeting a key enzyme in fatty acid synthesis, has also made it a subject of interest in cancer and metabolic disease research. This guide provides a comprehensive overview of the biochemical properties, structure, and experimental applications of this compound.

Chemical Structure and Properties

This compound is an epoxydodecadienamide with the chemical formula C₁₂H₁₇NO₃.[3] Its structure features a 12-carbon backbone with a (2R,3S)-epoxide ring, a γ-ketone, and a terminal amide group. The molecule also contains two trans double bonds at positions 4 and 7 of the nonanoyl chain.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇NO₃ | [3] |

| Molecular Weight | 223.27 g/mol | [3] |

| IUPAC Name | (2R,3S)-3-[(4E,7E)-nona-4,7-dienoyl]oxirane-2-carboxamide | [3] |

| CAS Number | 17397-89-6 | [3] |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in ethanol, methanol, DMSO, and acetone. Slightly soluble in water. | |

| Melting Point | 93 °C |

Biochemical Properties and Mechanism of Action

This compound's primary biochemical function is the irreversible inhibition of fatty acid synthase (FASN), a crucial enzyme complex in the de novo synthesis of fatty acids.[1][2] Specifically, it targets the β-ketoacyl-acyl carrier protein (ACP) synthase (KAS) domain of FASN.[1][2]

The mechanism of inhibition involves the covalent modification of a highly conserved cysteine residue within the active site of the KAS domain.[4] The electrophilic epoxide ring of this compound is susceptible to nucleophilic attack by the thiol group of the cysteine residue, forming a stable covalent bond.[4] This modification permanently inactivates the enzyme, thereby blocking the condensation reaction of acetyl-CoA and malonyl-CoA, the initial and rate-limiting step in fatty acid elongation.[1][2]

In addition to its effects on fatty acid synthesis, this compound also inhibits the biosynthesis of sterols by targeting HMG-CoA synthetase.[2][3] This dual inhibitory action underscores its profound impact on lipid metabolism.

Signaling Pathways Affected by this compound

The inhibition of FASN by this compound has significant downstream effects on various cellular signaling pathways, primarily due to the disruption of lipid metabolism and the accumulation of substrate molecules.

PI3K/Akt Signaling Pathway

This compound has been shown to suppress the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway.[5] The precise mechanism is still under investigation, but it is hypothesized that the alteration in membrane lipid composition resulting from FASN inhibition may interfere with the localization and activation of key signaling proteins in this pathway. Downregulation of the PI3K/Akt pathway can lead to decreased cell proliferation, survival, and growth.

Adenine Metabolism

This compound treatment can lead to the deregulation of adenine nucleotide biosynthesis.[6] The inhibition of fatty acid synthesis may cause an accumulation of precursors that feedback-inhibit enzymes involved in the de novo and salvage pathways of adenine metabolism.[6] This can result in an imbalance of adenine nucleotides, which may interfere with critical cellular processes such as DNA replication and repair, ultimately contributing to apoptosis.[6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biochemical activity of this compound.

Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time (h) | Reference |

| HCT116 | Colon Cancer | 12.5 - 100 | 24 | [7] |

| RKO | Colon Cancer | 12.5 - 100 | 24 | [7] |

| HeLa | Cervical Cancer | ~22.4 | 48 | |

| HepG2 | Liver Cancer | ~44.8 | 48 | [1] |

| SGC-7901 | Gastric Cancer | ~33.6 | 48 | |

| HTB-26 | Breast Cancer | 10 - 50 | 72 | [8] |

| PC-3 | Prostate Cancer | 10 - 50 | 72 | [8] |

| U-87MG | Glioblastoma | ~24.8 (5.55 µg/mL) | 48 | [6] |

| LN-229 | Glioblastoma | ~30.4 (6.8 µg/mL) | 48 | [6] |

| HEK-293 | Normal Kidney | ~43.4 (9.7 µg/mL) | 48 | [6] |

Table 2: Effect of this compound on Fatty Acid Composition in Colwellia psychrerythraea [9]

| Fatty Acid | Control (%) | This compound-treated (%) |

| C16:1Δ9t | 13.3 | 0.6 |

| C16:1Δ7c | 9.0 | 3.0 |

| C16:1Δ9c | 20.6 | 8.0 |

| C18 MUFAs | 2.7 | Undetectable |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Fatty Acid Synthase (FASN) Inhibition Assay (Spectrophotometric)

This assay measures FASN activity by monitoring the oxidation of NADPH at 340 nm.

Materials:

-

Purified FASN enzyme

-

This compound stock solution (in DMSO)

-

Potassium phosphate buffer (1 M, pH 7.6)

-

Acetyl-CoA solution

-

Malonyl-CoA solution

-

NADPH solution

-

Heated chamber spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 6.25 µg of FASN, 50 µl of 1 M potassium phosphate buffer, 25 nM of acetyl-CoA, and 75 nM of NADPH in a final volume of 0.5 ml.

-

Incubate the mixture at 37°C in a heated chamber spectrophotometer and monitor the background NADPH oxidation at 340 nm for 3 minutes.

-

To determine the effect of this compound, pre-incubate the FASN enzyme with varying concentrations of this compound for a specified time (e.g., 10-30 minutes) at 37°C before adding the other reaction components.

-

Initiate the FASN-dependent reaction by adding 27 nM of malonyl-CoA.

-

Monitor the decrease in absorbance at 340 nm for an additional 3 minutes to determine the rate of NADPH oxidation.

-

Calculate FASN activity based on the rate of NADPH consumption (1 A340 unit = 80.5 nM of NADPH oxidized).[10]

Cell Viability (MTT) Assay

This colorimetric assay assesses cell viability by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.[11][12]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/ml in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10-20 µl of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100-150 µl of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate on a shaker for 15-30 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Colony Formation (Clonogenic) Assay

This in vitro assay assesses the ability of single cells to undergo unlimited division and form colonies, providing a measure of long-term cell survival.[13]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

6-well or 12-well plates

-

Fixation solution (e.g., methanol:acetic acid 3:1)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Prepare a single-cell suspension of the cells.

-

Seed a low number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach for a few hours.

-

Treat the cells with various concentrations of this compound for a specified period (this can be a short exposure followed by replacement with fresh media, or continuous exposure).

-

Incubate the plates for 7-14 days, allowing colonies to form. The medium can be changed every 3-4 days.

-

After the incubation period, wash the colonies with PBS, fix them with the fixation solution for 10-15 minutes, and then stain with crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Calculate the plating efficiency and surviving fraction for each treatment condition.

Apoptosis Detection (TUNEL) Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[14][15]

Materials:

-

Cells grown on coverslips or slides

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

Fluorescence microscope

Procedure:

-

Treat cells with this compound to induce apoptosis.

-

Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with the permeabilization solution for 2-5 minutes on ice.

-

Wash the cells with PBS.

-

Incubate the cells with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C in the dark.

-

Wash the cells with PBS.

-

Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize the cells under a fluorescence microscope. TUNEL-positive cells will show fluorescence (e.g., green for FITC-dUTP) in their nuclei.

PARP Cleavage Western Blot

This assay detects the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate for caspases that are activated during apoptosis.[16][17]

Materials:

-

Cell lysates from this compound-treated and control cells

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibody against PARP (recognizing both full-length and cleaved forms)

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

Procedure:

-

Lyse this compound-treated and control cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. The appearance of an 89 kDa fragment indicates PARP cleavage and apoptosis.

Conclusion

This compound remains a cornerstone tool for researchers investigating lipid metabolism and its role in various physiological and pathological processes. Its well-defined mechanism of action as an irreversible inhibitor of FASN provides a specific means to probe the consequences of disrupted fatty acid synthesis. The detailed protocols and signaling pathway information provided in this guide are intended to facilitate further research into the multifaceted biochemical effects of this compound, aiding in the exploration of its potential as a therapeutic agent and its utility in dissecting complex cellular processes.

References

- 1. Fatty acid synthase inhibitor this compound hinders liver cancer stem cell properties through FASN/APP axis as novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound-induced apoptosis is mediated by disrupting the interaction between AIF and hexokinase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound-mediated apoptosis is involved in adenine metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Key role of mitochondria in this compound-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effect of this compound on fatty acid composition and gene expression pattern of DHA-producing strain Colwellia psychrerythraea strain 34H - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. texaschildrens.org [texaschildrens.org]

- 13. youtube.com [youtube.com]

- 14. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. assaygenie.com [assaygenie.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Cerulenin: A Technical Guide to its Application in Lipid Metabolism Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerulenin, an antifungal antibiotic isolated from the fungus Cephalosporium caerulens, has emerged as a powerful and widely used tool in the study of lipid metabolism.[1][2] Its primary mechanism of action is the specific and irreversible inhibition of fatty acid synthase (FASN), a key enzyme complex responsible for the de novo synthesis of fatty acids.[2] By blocking this fundamental pathway, this compound provides a unique chemical probe to investigate the intricate roles of fatty acids in a multitude of cellular processes, ranging from membrane biosynthesis and energy storage to cell signaling and disease pathogenesis. This technical guide provides an in-depth overview of this compound's mechanism of action, its application in studying lipid metabolism pathways, and detailed experimental protocols for its use in a research setting.

Mechanism of Action

This compound exerts its inhibitory effect by covalently binding to a cysteine residue in the active site of the β-ketoacyl-acyl carrier protein synthase (KAS) domain of FASN.[2] This irreversible binding specifically inhibits the condensation reaction of fatty acid synthesis, preventing the elongation of the fatty acid chain.[2] The inhibition of FASN leads to a depletion of endogenous fatty acids and an accumulation of the FASN substrate, malonyl-CoA.[2] This disruption of lipid homeostasis triggers a cascade of downstream cellular events, making this compound a valuable tool for dissecting these complex pathways.

Beyond its primary target, this compound has also been reported to inhibit 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase, an enzyme involved in sterol biosynthesis, although its effect on fatty acid synthesis is more potent.[2]

Mechanism of this compound's inhibition of Fatty Acid Synthase (FASN).

This compound in the Study of Lipid Metabolism and Cellular Pathways

The ability of this compound to specifically block de novo fatty acid synthesis has made it an invaluable tool in various areas of biological research.

Apoptosis Induction

A significant consequence of FASN inhibition by this compound in many cancer cell lines is the induction of apoptosis, or programmed cell death.[3][4] This has positioned FASN as a potential therapeutic target in oncology. The apoptotic cascade triggered by this compound is multifaceted and can involve both caspase-dependent and -independent pathways.

Key events in this compound-induced apoptosis include:

-

Mitochondrial Pathway Activation: this compound treatment can lead to the release of pro-apoptotic factors from the mitochondria, such as cytochrome c and apoptosis-inducing factor (AIF).[3][5]

-

Caspase Activation: The release of cytochrome c can trigger the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3, which are central to the apoptotic process.[3]

-

PI3K/Akt/mTOR Pathway Inhibition: this compound has been shown to suppress the prosurvival PI3K/Akt/mTOR signaling pathway, further sensitizing cells to apoptosis.[5][6]

This compound-induced apoptosis signaling pathway.

Lipid Droplet Dynamics

This compound is also instrumental in studying the formation, function, and turnover of lipid droplets, which are cellular organelles for storing neutral lipids. By inhibiting the synthesis of new fatty acids, researchers can investigate how cells utilize existing lipid stores and the dynamics of lipid droplet consumption under various metabolic conditions.

Quantitative Data

The inhibitory concentration of this compound varies depending on the cell type, organism, and experimental conditions. The following tables summarize some of the reported IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values.

| Cell Line | Cancer Type | IC50 Value (µg/mL) |

| ZR-75-1 | Human Breast Cancer | 0.5 |

| U-87MG | Human Glioblastoma | 5.55 |

| LN-229 | Human Glioblastoma | 6.8 |

| HEK-293 (Normal) | Human Embryonic Kidney | 9.7 |

| HepG2/C3A | Human Liver Cancer | ~20 µM |

| Huh7 | Human Liver Cancer | ~20 µM |

| K562 | Human Leukemia | 50-60 (induces apoptosis) |

| Organism | Type | MIC Value (mg/L) |

| Mycobacterium tuberculosis | Bacterium | 1.5 - 12.5 |

| Mycobacterium smegmatis | Bacterium | 1.5 - 12.5 |

| Candida albicans | Fungus | 0.8 - 1.5 (µg/mL) |

| Saccharomyces cerevisiae | Fungus | 0.8 - 1.5 (µg/mL) |

Experimental Protocols

Cell Viability Assay (CCK8/WST-8 Assay)

This protocol is used to assess the effect of this compound on cell proliferation and cytotoxicity.

Materials:

-

96-well cell culture plates

-

Cell culture medium appropriate for the cell line

-

This compound stock solution (e.g., in DMSO)

-

Cell Counting Kit-8 (CCK8) or WST-8 reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium from the stock solution.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (and a vehicle control, e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK8/WST-8 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control.

Western Blot Analysis for FASN and Apoptosis Markers

This protocol is used to detect changes in protein expression levels following this compound treatment.

Materials:

-

6-well cell culture plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-FASN, anti-cleaved caspase-3, anti-Akt, anti-p-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and treat with desired concentrations of this compound for the appropriate duration.

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

Measurement of Fatty Acid Synthesis using [¹⁴C]Acetate Incorporation

This protocol directly measures the rate of de novo fatty acid synthesis.

Materials:

-

Cell culture plates

-

This compound

-

[¹⁴C]Acetate

-

Lipid extraction solvents (e.g., chloroform:methanol mixture)

-

Scintillation vials and scintillation cocktail

-

Scintillation counter

Procedure:

-

Culture cells to the desired confluency and pre-treat with this compound or vehicle control for a specified time.

-

Add [¹⁴C]acetate to the culture medium and incubate for a defined period (pulse).

-

Wash the cells with ice-cold PBS to stop the incorporation.

-

Lyse the cells and extract the total lipids using a suitable solvent system (e.g., Folch or Bligh-Dyer method).

-

Dry the lipid extract and resuspend it in a known volume of solvent.

-

Transfer an aliquot of the lipid extract to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Normalize the counts per minute (CPM) to the total protein content of the cell lysate.

Staining and Quantification of Lipid Droplets

This protocol allows for the visualization and quantification of intracellular lipid droplets.

Materials:

-

Cells cultured on coverslips or in imaging-compatible plates

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

BODIPY 493/503 or Oil Red O staining solution

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells with this compound as required for the experiment.

-

Wash the cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.

-

Wash the cells again with PBS.

-

Incubate the cells with BODIPY 493/503 staining solution (e.g., 1 µg/mL in PBS) for 15-30 minutes at room temperature, protected from light. For Oil Red O, follow a specific protocol for preparation and staining.

-

Wash the cells with PBS.

-

If desired, counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides with mounting medium.

-

Visualize the lipid droplets using a fluorescence microscope with appropriate filter sets.

-

Quantify the number, size, and intensity of lipid droplets using image analysis software.

Workflow for studying this compound's effects on lipid droplets.

Conclusion

This compound remains an indispensable pharmacological tool for researchers investigating the multifaceted roles of lipid metabolism in health and disease. Its specific and irreversible inhibition of fatty acid synthase provides a robust method for probing the consequences of disrupted lipid homeostasis. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for utilizing this compound to unravel the complexities of lipid-dependent cellular pathways, with potential applications in drug discovery and the development of novel therapeutic strategies for a range of diseases, including cancer and metabolic disorders.

References

- 1. Using 14C-acetate Pulse-chase Labeling to Study Fatty Acid and Glycerolipid Metabolism in Plant Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Fatty acid synthase inhibitor this compound attenuates glioblastoma progression by reducing EMT and stemness phenotypes, inducing oxidative and ER stress response, and targeting PI3K/AKT/NF-κB axis - PMC [pmc.ncbi.nlm.nih.gov]

Cerulenin: An In-Depth Technical Guide to its Antifungal and Antibiotic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerulenin, a mycotoxin produced by the fungus Cephalosporium caerulens, has garnered significant attention in the scientific community for its potent inhibitory effects on fatty acid and sterol biosynthesis.[1] This technical guide provides a comprehensive overview of the antifungal and antibiotic properties of this compound, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols utilized to elucidate its biological activities. This compound's primary mode of action is the irreversible inhibition of fatty acid synthase (FAS), a critical enzyme in both prokaryotic and eukaryotic organisms.[2] By covalently binding to the active site of β-ketoacyl-acyl carrier protein (ACP) synthase, a key condensing enzyme in the FAS complex, this compound effectively halts the elongation of fatty acid chains.[1][2] This disruption of lipid metabolism has profound consequences for microbial growth and viability, making this compound a valuable tool for studying these pathways and a potential lead compound for the development of novel antimicrobial agents. This guide will delve into the specific inhibitory concentrations of this compound against a range of fungal and bacterial pathogens, detail the methodologies for assessing its antimicrobial activity, and provide visual representations of its molecular interactions and experimental workflows.

Mechanism of Action

This compound exerts its antimicrobial effects through the specific and irreversible inhibition of fatty acid synthase (FAS).[2] This enzyme complex is responsible for the de novo synthesis of fatty acids, which are essential components of cell membranes, signaling molecules, and energy storage molecules.

The key target of this compound within the FAS complex is the β-ketoacyl-acyl carrier protein (ACP) synthase (also known as condensing enzyme).[1][2] In bacteria, this includes FabB and FabF, while in yeast, it is a domain of the multifunctional FAS enzyme. This compound's structure, featuring a reactive epoxide ring, allows it to form a covalent bond with a cysteine residue in the active site of the β-ketoacyl-ACP synthase.[3] This covalent modification permanently inactivates the enzyme, thereby blocking the condensation reaction of malonyl-CoA with the growing acyl-ACP chain. This is the crucial step in fatty acid elongation.

The inhibition of fatty acid synthesis leads to a cascade of downstream effects that contribute to this compound's antimicrobial properties:

-

Disruption of Membrane Integrity: The depletion of fatty acids compromises the synthesis of phospholipids, which are the primary building blocks of cellular membranes. This can lead to altered membrane fluidity, impaired function of membrane-bound proteins, and ultimately, a loss of cellular integrity.

-

Inhibition of Sterol Biosynthesis: In fungi, the inhibition of fatty acid synthesis also indirectly affects the production of sterols, such as ergosterol, which are vital for fungal membrane structure and function.[1]

-

Fungicidal and Bactericidal Effects: The disruption of essential cellular processes due to the lack of fatty acids can lead to cell death. Studies have shown that this compound exhibits fungicidal activity against yeasts like Candida and Saccharomyces cerevisiae.[4][5]

The following diagram illustrates the mechanism of action of this compound in inhibiting the fatty acid synthesis pathway.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Inhibition of fatty acid synthesis by the antibiotic this compound | CiNii Research [cir.nii.ac.jp]

- 4. The inhibitory effect of this compound to yeasts is fungicidal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The inhibitory effect of this compound to yeasts is fungicidal - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Blueprint of Cerulenin: A Technical Guide to its Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

For six decades, the biosynthetic pathway of cerulenin, a potent fatty acid synthase inhibitor with significant antifungal, anticancer, and anti-obesity properties, remained an enigma. This whitepaper provides a comprehensive technical overview of the recently elucidated molecular basis of this compound biosynthesis. Leveraging a self-resistance gene mining approach, the dedicated polyketide biosynthetic gene cluster (cer) has been identified in Sarocladium species. Through heterologous expression and in vitro enzymatic assays, the pathway has been characterized to proceed from a C12 polyketide precursor through a series of complex tailoring reactions including epoxidations, double bond shifts, and isomerizations. This guide details the genetic determinants, enzymatic functions, and the proposed biosynthetic pathway, offering valuable insights for the potential engineered biosynthesis of novel this compound analogues.

Introduction

This compound is a natural product that has garnered significant interest in the scientific community due to its potent and specific inhibition of fatty acid synthases (FAS).[1][2] It acts by covalently binding to the ketoacyl-ACP synthase domain of FAS, thereby blocking the condensation reaction of fatty acid elongation.[1] This mechanism of action underlies its broad biological activities, including antifungal and antitumor effects.[2] Despite its long history of use in research, the genetic and enzymatic machinery responsible for its production by fungi such as Sarocladium oryzae (previously Cephalosporium caerulens) was, until recently, unknown.[3][4][5] The elucidation of the this compound biosynthetic pathway has opened new avenues for the discovery and development of novel FAS inhibitors through synthetic biology and metabolic engineering.

The this compound Biosynthetic Gene Cluster (cer)

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated as the cer cluster. This cluster was identified through a genome mining strategy that utilized the principle of self-resistance; the producing organism must possess a mechanism to protect itself from the toxic effects of the compound it synthesizes.

Identification and Validation

The cer gene cluster was discovered in two species of Sarocladium.[3][4][5] The identification was validated through the heterologous expression of the entire cluster in the fungal host Aspergillus nidulans, which resulted in the production of this compound.[3][4] Further genetic experiments involving the expression of various combinations of cer genes led to the accumulation of pathway intermediates and the formation of new this compound analogues, confirming the direct involvement of this gene cluster in this compound biosynthesis.[3][4][5]

Key Genes and Their Proposed Functions

The cer gene cluster contains a set of genes encoding the enzymes necessary for the complete biosynthesis of this compound. While a comprehensive table of all genes and their detailed functions is pending the full publication of the primary research, the key enzymatic players have been identified.

| Gene | Proposed Function |

| cerA | Highly reducing polyketide synthase (PKS) |

| cerD | Amidotransferase |

| cerE | Reductase |

| cerF | Oxidase |

| cerJ | Self-resistance gene (FAS variant) |

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with a polyketide backbone and involves several intricate enzymatic modifications.

Polyketide Backbone Formation

The pathway is initiated by a highly reducing polyketide synthase (PKS), CerA, which synthesizes a C12 polyketide precursor.[3][4] This precursor is characterized by the presence of both E and Z double bonds.[3][4]

Tailoring Reactions

Following the synthesis of the polyketide chain, a series of tailoring enzymes modify the precursor to yield the final this compound molecule. These modifications include:

-

Epoxidations: The introduction of epoxide moieties.

-

Double Bond Shifts: The rearrangement of double bonds within the molecule.

-

E/Z Isomerization: The conversion between E and Z geometric isomers.

Final Steps: Amidation and Oxidation/Reduction

The final steps in the biosynthesis involve the amidation of the carboxylic acid group and a terminal oxidation and reduction.

-

Amidation: The amidotransferase CerD is responsible for the amidation of a pathway intermediate.[3][4]

-

Oxidation and Reduction: The oxidase CerF and the reductase CerE catalyze the final two-electron oxidation and enone reduction steps to produce this compound.[3][4]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relied on a combination of genetic, molecular, and biochemical techniques. While detailed, step-by-step protocols are best sourced from the primary research articles and their supplementary materials, this section provides an overview of the key experimental methodologies employed.

Heterologous Expression in Aspergillus nidulans

The functional characterization of the cer gene cluster was achieved through its expression in a heterologous host, Aspergillus nidulans. This technique is a powerful tool for studying gene clusters that are silent or difficult to express in their native producers.

General Workflow:

-

Vector Construction: The cer genes, either individually or as a cluster, are cloned into fungal expression vectors. These vectors typically contain a strong, inducible promoter (e.g., alcA) to control gene expression and a selectable marker for fungal transformation.

-

Protoplast Transformation: The expression vectors are introduced into A. nidulans protoplasts. Protoplasts are fungal cells with their cell walls removed, which allows for the uptake of foreign DNA.

-

Selection and Verification: Transformed fungi are selected based on the selectable marker. Successful integration or episomal maintenance of the vector and gene expression are verified by PCR, RT-qPCR, and Western blotting.

-

Cultivation and Induction: The recombinant A. nidulans strains are cultivated under conditions that induce the expression of the heterologous genes.

-

Metabolite Extraction and Analysis: The fungal cultures are extracted with organic solvents, and the extracts are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of this compound and its intermediates.

In Vitro Enzyme Assays

The specific functions of the tailoring enzymes CerD, CerE, and CerF were confirmed through in vitro assays.[3][4] These assays involve the incubation of a purified enzyme with its putative substrate and cofactors, followed by the analysis of the reaction products.

General Protocol for CerD (Amidotransferase) Assay:

-

Enzyme Preparation: The cerD gene is cloned into an expression vector for a suitable host (e.g., E. coli or A. nidulans). The CerD protein is then overexpressed and purified. Alternatively, cell-free lysates of an expression host can be used.

-

Substrate Synthesis/Isolation: The substrate for CerD, a carboxylic acid intermediate in the this compound pathway, is chemically synthesized or isolated from a mutant strain that accumulates this intermediate.

-

Reaction Setup: The purified CerD enzyme or cell-free lysate is incubated with the substrate in a suitable buffer containing necessary cofactors, such as ATP and a nitrogen donor (e.g., glutamine).

-

Reaction Quenching and Extraction: The reaction is stopped after a specific time, and the products are extracted from the reaction mixture.

-

Product Analysis: The extracted products are analyzed by LC-MS to identify the amidated product.

Quantitative Data

As of the publication of this whitepaper, detailed quantitative data from the primary research, such as production titers from the heterologous host, specific activities of the purified enzymes, and kinetic parameters (Km, kcat), have not been made widely available in a summarized format. Researchers are encouraged to consult the full-text publication and its supplementary information for these specific details once they are released.

Conclusion and Future Outlook

The recent elucidation of the this compound biosynthetic gene cluster and pathway represents a significant advancement in our understanding of the biosynthesis of this important natural product. The identification of the key PKS and tailoring enzymes provides a genetic and biochemical toolkit for the future engineered biosynthesis of this compound and its analogues. This knowledge can be applied to:

-

Improve this compound Production: Overexpression of the cer cluster in a high-yielding industrial host could lead to increased titers of this compound for research and potential therapeutic applications.

-

Generate Novel Analogues: Combinatorial biosynthesis, by expressing the cer genes in different combinations or with genes from other biosynthetic pathways, could generate a library of novel this compound analogues with potentially improved or novel biological activities.

-

Elucidate Enzymatic Mechanisms: Further biochemical and structural studies of the Cer enzymes will provide deeper insights into their catalytic mechanisms, which could inform the design of novel inhibitors or biocatalysts.

The molecular basis of this compound biosynthesis is no longer a mystery. The foundation has been laid for a new era of research and development focused on harnessing the full potential of this remarkable natural product.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 3. researchgate.net [researchgate.net]

- 4. Self-Resistance Gene-Guided Discovery of the Molecular Basis for Biosynthesis of the Fatty Acid Synthase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. De novo genome assembly and annotation of rice sheath rot fungus Sarocladium oryzae reveals genes involved in Helvolic acid and this compound biosynthesis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Inhibitory Effects of Cerulenin on Topoisomerase I Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerulenin, a well-established inhibitor of fatty acid synthase (FASN), has demonstrated potent anti-cancer properties. Emerging evidence suggests that its mechanism of action extends beyond the disruption of lipid metabolism to include the inhibition of DNA topoisomerase I, a critical enzyme in DNA replication and transcription. This technical guide provides an in-depth analysis of the inhibitory effects of this compound on topoisomerase I activity, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing the proposed signaling pathways. While the direct enzymatic inhibition of topoisomerase I by this compound is not extensively quantified in the literature, this guide synthesizes the current understanding of its indirect inhibitory mechanisms and its synergistic potential in cancer therapy.

Introduction

This compound is a natural antifungal antibiotic produced by the fungus Cephalosporium caerulens.[1] It is widely recognized for its irreversible inhibition of fatty acid synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[1] FASN is frequently overexpressed in various human cancers, making it an attractive target for anticancer therapies.[2] The inhibition of FASN by this compound leads to a cascade of downstream effects, including the induction of apoptosis in tumor cells.[2]

Recent studies have identified DNA topoisomerase I as another potential target of this compound's anticancer activity.[2] Topoisomerase I is a nuclear enzyme essential for relieving torsional stress in DNA during replication and transcription.[3] Its inhibition can lead to the accumulation of DNA strand breaks and subsequent cell death, a mechanism exploited by established chemotherapeutic agents like camptothecin.[3] This guide explores the existing research on the inhibitory effects of this compound on topoisomerase I, providing a valuable resource for researchers in oncology and drug development.

Data Presentation: Quantitative Analysis of this compound's Effects

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| U-87MG | Glioblastoma | 5.55 µg/mL | 48 h | [4] |

| K562 | Leukemia | Not specified | 48 h | [5] |

Table 2: Effects of this compound on Fatty Acid Synthase (FASN) Activity

| Cell Line | Cancer Type | This compound Concentration | Effect on FASN Activity | Reference |

| SKBR-3 | Breast Cancer | Not specified | Inhibition of FASN activity | [6] |

| MCF-7 | Breast Cancer | Not specified | Inhibition of FASN activity | [6] |

Note: The absence of a direct IC50 value for this compound on topoisomerase I suggests that the inhibition is likely an indirect effect resulting from the primary inhibition of FASN and subsequent disruption of cellular metabolism.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the irreversible covalent inhibition of the β-ketoacyl-ACP synthase domain of FASN.[1] This blocks the synthesis of long-chain fatty acids, leading to an accumulation of the FASN substrate, malonyl-CoA.[7] The downstream consequences of FASN inhibition are complex and culminate in apoptosis. The inhibition of topoisomerase I appears to be a significant component of these downstream effects.

Proposed Indirect Signaling Pathway

The precise molecular pathway linking FASN inhibition by this compound to the suppression of topoisomerase I activity is still under investigation. However, based on the known downstream effects of FASN inhibition, a plausible indirect pathway can be proposed. Inhibition of FASN has been shown to affect the PI3K/Akt signaling pathway.[6][8] The PI3K/Akt pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. It is conceivable that the alteration of this pathway by this compound-mediated FASN inhibition could, in turn, affect the expression or activity of topoisomerase I.

Caption: Proposed indirect signaling pathway of this compound.

Experimental Workflow: Topoisomerase I DNA Relaxation Assay

The standard method to assess the activity of topoisomerase I and its inhibitors is the DNA relaxation assay. This assay measures the ability of the enzyme to relax supercoiled plasmid DNA. An inhibitor will prevent this relaxation.

Caption: Workflow of a Topoisomerase I DNA relaxation assay.

Experimental Protocols

Topoisomerase I DNA Relaxation Assay

This protocol is a generalized procedure for assessing the inhibitory effect of a compound on topoisomerase I activity.

Materials:

-

Purified human topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)

-

This compound stock solution (dissolved in DMSO)

-

Sterile deionized water

-

Stop solution/loading dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol, 1% SDS)

-

Agarose

-

1x TAE buffer (40 mM Tris-acetate, 1 mM EDTA)

-

Ethidium bromide or other DNA stain

-

UV transilluminator and imaging system

Procedure:

-

Prepare a 1% agarose gel in 1x TAE buffer.

-

On ice, prepare the reaction mixtures in microcentrifuge tubes. For a 20 µL reaction, a typical setup would be:

-

2 µL of 10x Topoisomerase I reaction buffer

-

0.5 µg of supercoiled plasmid DNA

-

Varying concentrations of this compound (a vehicle control with DMSO should be included)

-

Sterile deionized water to bring the volume to 19 µL.

-

-

Add 1 µL of purified topoisomerase I to each reaction tube (the amount of enzyme should be pre-determined to achieve complete relaxation of the DNA substrate in the absence of an inhibitor).

-

Gently mix and incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 5 µL of stop solution/loading dye.

-

Load the samples onto the 1% agarose gel.

-

Perform electrophoresis at a constant voltage (e.g., 80-100V) until the dye fronts have migrated an adequate distance.

-

Stain the gel with ethidium bromide for 15-30 minutes.

-

Destain the gel in water for 15-30 minutes.

-

Visualize the DNA bands under UV light and capture an image. Supercoiled DNA will migrate faster than relaxed DNA. Inhibition of topoisomerase I will result in a higher proportion of supercoiled DNA.

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

The next day, treat the cells with various concentrations of this compound (typically in a serial dilution). Include a vehicle control (DMSO) and an untreated control.

-

Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and plot the results to determine the IC50 value.[4]

Conclusion

This compound, a well-known FASN inhibitor, also exhibits inhibitory activity against topoisomerase I. While the direct enzymatic inhibition has not been quantitatively characterized, the existing evidence strongly suggests that the suppression of topoisomerase I is a significant downstream effect of FASN inhibition, contributing to this compound's pro-apoptotic and anti-cancer properties. The proposed indirect mechanism involving the modulation of cellular signaling pathways, such as PI3K/Akt, provides a framework for further investigation. The experimental protocols detailed in this guide offer standardized methods to explore the effects of this compound and other FASN inhibitors on topoisomerase I activity and cancer cell viability. A deeper understanding of the interplay between lipid metabolism and DNA topology will be crucial for the development of novel and effective cancer therapeutic strategies. Future research should focus on elucidating the precise molecular links between FASN and topoisomerase I to fully exploit the therapeutic potential of this class of inhibitors.

References

- 1. Modification of topoisomerase I activity by glucose and by O-GlcNAcylation of the enzyme protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fatty acid synthase inhibitor this compound inhibits topoisomerase I catalytic activity and augments SN-38-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. inspiralis.com [inspiralis.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound-induced apoptosis is mediated by disrupting the interaction between AIF and hexokinase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fatty acid synthase inhibition results in a magnetic resonance-detectable drop in phosphocholine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Dissolving Cerulenin for In Vitro Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cerulenin is a fungal metabolite originally isolated from Cephalosporium caerulens that acts as a potent, irreversible inhibitor of fatty acid synthase (FASN).[1][2][3] It functions by specifically binding to the β-ketoacyl-acyl carrier protein synthase (KAS) domain of FASN, thereby blocking the condensation reaction in fatty acid biosynthesis.[4][5][6] The inhibition of FASN disrupts lipid metabolism, which can lead to cytotoxicity and the induction of apoptosis in various tumor cell lines where FASN is often upregulated.[6][7] This makes this compound a critical tool for studying lipid metabolism and for cancer research. Additionally, this compound has been shown to inhibit HMG-CoA synthetase, affecting sterol synthesis.[6][8]